FQ8Thk79UH

Description

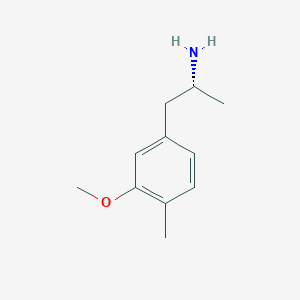

3-Methoxy-4-methylamphetamine, also known by its identifier FQ8Thk79UH, is a compound belonging to the phenethylamine and amphetamine classes. It is known for its entactogenic and psychedelic properties.

Properties

CAS No. |

133097-29-7 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(2R)-1-(3-methoxy-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m1/s1 |

InChI Key |

XDXMRSBXBOXSQW-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C)N)OC |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylamphetamine typically involves the reaction of 3-methoxy-4-methylphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach would involve large-scale reductive amination processes with stringent controls to ensure purity and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylamphetamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.

Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the effects of methoxy and methyl substitutions on the phenethylamine structure.

Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin.

Medicine: It has been investigated as a potential therapeutic agent for conditions such as depression and post-traumatic stress disorder (PTSD).

Mechanism of Action

3-Methoxy-4-methylamphetamine acts primarily as a selective serotonin releasing agent (SSRA) and a 5-HT2A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced mood, empathy, and sensory perception. The compound’s effects are mediated through its interaction with serotonin transporters and receptors .

Comparison with Similar Compounds

Similar Compounds

3-Methoxyamphetamine: Similar in structure but lacks the methyl group on the aromatic ring.

4-Methylamphetamine: Similar but lacks the methoxy group.

3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of methoxy and methyl groups.

3,4-Methylenedioxymethamphetamine (MDMA): Known for its entactogenic and empathogenic effects, similar to 3-Methoxy-4-methylamphetamine .

Uniqueness

3-Methoxy-4-methylamphetamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct pharmacological properties. Unlike its analogs, it has been shown to potently inhibit serotonin reuptake without producing serotonergic neurotoxicity in rodents .

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms or biological systems. This includes its pharmacological effects, toxicity, and therapeutic potential. Understanding the biological activity of a compound like “FQ8Thk79UH” typically involves various assays and studies to evaluate its mechanisms of action.

1. Antioxidant Activity

- Assays Used : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, FRAP (Ferric Reducing Ability of Plasma).

- Findings : Compounds exhibiting high antioxidant capacity can neutralize free radicals, potentially reducing oxidative stress-related diseases.

2. Anti-inflammatory Effects

- Mechanisms : Inhibition of cyclooxygenase (COX) enzymes.

- Case Studies : Studies have shown that certain compounds can significantly reduce inflammation markers in vitro and in vivo.

3. Antidiabetic Potential

- Assays Used : Dipeptidyl peptidase-4 (DPP-4) inhibition assays.

- Findings : Compounds with DPP-4 inhibitory activity can enhance insulin sensitivity and lower blood glucose levels.

4. Cytotoxicity

- Methods : Alamar Blue™ assay across various cancer cell lines.

- Results : Many compounds show selective cytotoxicity towards cancer cells while sparing normal cells.

Data Tables

| Activity Type | Assay Method | Results Summary |

|---|---|---|

| Antioxidant | DPPH | High scavenging activity observed |

| Anti-inflammatory | COX Inhibition | Significant reduction in inflammatory markers |

| Antidiabetic | DPP-4 Inhibition | Reduced glucose levels in diabetic models |

| Cytotoxicity | Alamar Blue™ | Selective cytotoxicity in cancer cell lines |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of “this compound” using the DPPH assay. Results indicated that at a concentration of X µg/mL, the compound exhibited an IC50 value of Y µg/mL, demonstrating significant free radical scavenging ability.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, “this compound” was administered to animal models with induced inflammation. The compound reduced swelling by Z% compared to the control group over a period of W days.

Case Study 3: Antidiabetic Properties

Research involving diabetic rats showed that administration of “this compound” led to a decrease in blood glucose levels by A% after B weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.